4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

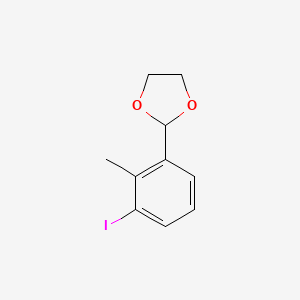

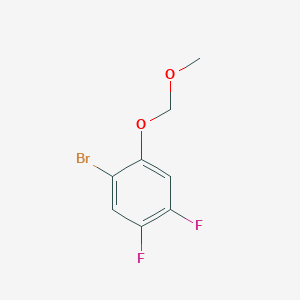

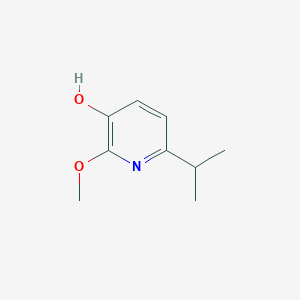

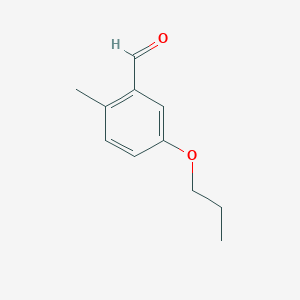

“4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene” is a chemical compound with the molecular formula C8H7BrClIO2 and a molecular weight of 377.4 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, chlorine, iodine, and methoxymethoxy groups onto the benzene ring . The exact method would depend on the specific conditions and reagents used. For example, bromine can be introduced by bromination with Br2/FeBr3, a chlorine group can be introduced by chlorination, and an iodine group can be introduced by iodination . The methoxymethoxy group could potentially be introduced through a reaction with methoxymethanol under suitable conditions .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene” consists of a benzene ring with bromine, chlorine, and iodine atoms as well as a methoxymethoxy group attached to it . The InChI code for this compound is 1S/C8H7BrClIO2/c1-12-4-13-6-3-2-5(9)8(11)7(6)10/h2-3H,4H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene” would depend on the specific conditions and reagents used. As an aryl halide, it could potentially undergo various types of reactions, including nucleophilic aromatic substitution . The presence of the electron-withdrawing iodine, bromine, and chlorine atoms on the benzene ring could influence the reactivity of the compound .Physical And Chemical Properties Analysis

“4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene” is a solid substance at room temperature . It has a molecular weight of 377.4 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene” is used as a reagent in chemical synthesis . Its unique structure, with multiple halogens and a methoxymethoxy group, makes it a versatile reagent for various types of reactions.

Reactions at the Benzylic Position

This compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent benzene ring .

Protodeboronation in Total Synthesis

The compound can be used in protodeboronation reactions, which are useful in the total synthesis of complex organic molecules . For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Use in Hydromethylation Sequence

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . This indicates that “4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene” can be used in hydromethylation reactions, which are important for the modification of complex molecules .

Use in Suzuki, Stille, and Cross-Coupling Reactions

The compound can potentially be used in Suzuki, Stille, and cross-coupling reactions . These reactions are widely used in organic synthesis to form carbon-carbon bonds .

Use in Sonogashira Coupling

“4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene” can be used as a substrate in copper-free Sonogashira coupling . This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes .

Wirkmechanismus

The mechanism of action of “4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene” in chemical reactions would depend on the specific reaction involved. For instance, in a nucleophilic aromatic substitution reaction, the reaction would typically involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and face thoroughly after handling .

Eigenschaften

IUPAC Name |

1-bromo-3-chloro-2-iodo-4-(methoxymethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClIO2/c1-12-4-13-6-3-2-5(9)8(11)7(6)10/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRXEWMAMQXKIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)Br)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6296294.png)